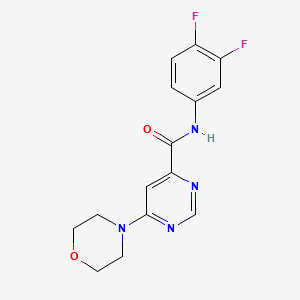

N-(3,4-difluorophenyl)-6-morpholinopyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2N4O2/c16-11-2-1-10(7-12(11)17)20-15(22)13-8-14(19-9-18-13)21-3-5-23-6-4-21/h1-2,7-9H,3-6H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKRWOVHLTVBDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-6-morpholinopyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the condensation of appropriate amines with pyrimidine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The choice of solvents, temperature, and reaction time are critical factors in scaling up the production .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reagents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Fluorinated reagents in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. A study demonstrated that it inhibited tumor growth in various cancer models, including breast and melanoma cancers.

Case Study: Breast Cancer Xenograft Model

- Model: MDA-MB-468 breast cancer xenograft in nude mice.

- Dosage: 60 mg/kg administered intraperitoneally every other day for 21 days.

- Results: Tumor growth was suppressed by 77% compared to the control group without significant weight loss in the animals .

Table 1: Summary of Anticancer Activity

| Cancer Type | Model | Dosage (mg/kg) | Tumor Growth Inhibition (%) |

|---|---|---|---|

| Breast Cancer | MDA-MB-468 xenograft | 60 | 77 |

| Melanoma | A375 xenograft | 30 | 90.6 |

| Lung Metastasis | C57BL mice | 30 | 80.9 |

Enzyme Inhibition

N-(3,4-difluorophenyl)-6-morpholinopyrimidine-4-carboxamide has been explored as a potent inhibitor of various enzymes, including those involved in cancer signaling pathways.

Case Study: NAPE-PLD Inhibition

A structure-activity relationship study identified this compound as a nanomolar potent inhibitor of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which plays a role in lipid signaling and cancer progression.

- Modification Impact: The introduction of specific substituents significantly enhanced its inhibitory potency.

- Potency: The most potent derivative achieved an IC50 value of 72 nM, demonstrating a tenfold increase in activity compared to earlier analogs .

Table 2: Enzyme Inhibition Potency

| Enzyme | Compound | IC50 (nM) |

|---|---|---|

| NAPE-PLD | This compound | 72 |

Therapeutic Potential in Other Diseases

The compound's structure suggests potential applications beyond oncology, including neuroprotection and treatment for inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can include signal transduction pathways, metabolic pathways, and gene expression regulation .

Comparison with Similar Compounds

Morpholine-Containing Pyrimidine/Pyridazine Derivatives

The European patent EP 4 374 877 A2 describes compounds like (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide (Compound A). Key differences from the target compound include:

- Core Structure : Compound A uses a pyridazine-pyrrolo fused ring system, whereas the target has a simpler pyrimidine core.

- Substituents : Compound A includes a trifluoromethyl group and a morpholine-ethoxy linkage, which may enhance lipophilicity and membrane permeability compared to the target’s 3,4-difluorophenyl group.

Another patent compound, 7-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide (Compound B), features a spirocyclic system. This structural complexity likely increases metabolic stability but may reduce synthetic accessibility compared to the target compound .

Pyrazolo-Pyrimidine Derivatives

The compound (R)-N-(4-(1-(7-(hydroxyamino)-7-oxoheptyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl)-2-methylmorpholine-4-carboxamide (Compound C) shares the morpholine and carboxamide functionalities but incorporates a pyrazolo-pyrimidine core. The hydroxyamino-heptyl chain in Compound C may confer metal-chelating properties, making it suitable for targeting metalloenzymes like histone deacetylases (HDACs). In contrast, the target compound’s simpler structure may prioritize selectivity over broad-spectrum activity .

Pyrimidine Carboxamides with Varied Substituents

Chlorophenyl and Sulfanylidene Derivatives

4-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide (Compound D) replaces fluorine with chlorine and introduces a sulfanylidene (C=S) group. Key comparisons include:

Trifluoromethyl-Substituted Analogs

Compounds like N-(2,4-dimethoxyphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxidanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide (Compound E) highlight the role of trifluoromethyl groups in enhancing metabolic stability and target affinity. The target’s 3,4-difluorophenyl group balances lipophilicity and polarity, avoiding the excessive hydrophobicity associated with trifluoromethyl groups .

Biological Activity

N-(3,4-difluorophenyl)-6-morpholinopyrimidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme plays a significant role in the biosynthesis of N-acylethanolamines (NAEs), which are bioactive lipid mediators associated with various physiological processes, including pain, inflammation, and emotional behavior.

Structure-Activity Relationship Studies

Recent studies have focused on optimizing a library of pyrimidine-4-carboxamide derivatives, including this compound, to enhance their inhibitory potency against NAPE-PLD. The structure-activity relationship (SAR) findings indicate that modifications in the substituents can significantly affect the compound's activity. For instance, the introduction of specific groups at the R2 position led to a three-fold increase in potency when combined with optimal substituents at other positions .

Key Findings from SAR Studies:

| Compound | Substituent Changes | Potency Increase |

|---|---|---|

| 1 | R1 unchanged | No improvement |

| 2 | Conformational restriction at R2 | 3-fold increase |

| 3 | Smaller polar group at R3 | 10-fold increase |

Inhibition of NAPE-PLD

The biological activity of this compound has been evaluated through various biochemical assays. It has been identified as a potent inhibitor of NAPE-PLD with sub-micromolar potency, which is crucial for studying the physiological roles of NAEs in cellular and animal models .

In vitro studies demonstrated that this compound effectively decreased NAE levels in brain tissues, which correlates with its potential to modulate emotional behavior and other physiological responses . The inhibition mechanism involves binding to the enzyme's active site, which has been characterized through structural studies revealing a metallo-β-lactamase fold with two Zn²⁺ ions essential for enzymatic activity .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Emotional Behavior Modulation : In animal models, administration of this compound resulted in altered emotional responses, suggesting its potential therapeutic role in treating anxiety and related disorders.

- Pain and Inflammation : The compound has shown promise in reducing pain responses in murine models by inhibiting NAPE-PLD activity, leading to lower levels of pro-inflammatory mediators.

- Metabolic Disorders : Given the association between aberrant NAE levels and metabolic syndrome, this compound may offer insights into novel therapeutic strategies for conditions like non-alcoholic steatohepatitis (NASH) through its regulatory effects on lipid signaling pathways .

Q & A

Q. How can the synthesis of N-(3,4-difluorophenyl)-6-morpholinopyrimidine-4-carboxamide be optimized for higher yields?

- Methodological Answer : Optimize reaction conditions by:

- Step 1 : Vary solvent systems (e.g., ethanol, DMF, or THF) to improve solubility of intermediates. Evidence from multi-step pyrimidine syntheses suggests ethanol enhances cyclization efficiency .

- Step 2 : Adjust stoichiometry of morpholine and 3,4-difluoroaniline derivatives to reduce side reactions.

- Step 3 : Use catalytic agents (e.g., Pd/C or trifluoroacetic acid) for coupling steps, as seen in analogous pyrimidine-carboxamide syntheses .

- Step 4 : Purify via column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol to isolate high-purity product .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the morpholine ring (δ 3.6–3.8 ppm for N-CH2), difluorophenyl protons (δ 6.8–7.2 ppm), and pyrimidine carbons (δ 150–160 ppm) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement and ORTEP-3 for visualization .

- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error to validate the empirical formula .

Q. What purification strategies are recommended for removing residual solvents or byproducts?

- Methodological Answer :

- Step 1 : Use preparative HPLC with a C18 column (acetonitrile/water mobile phase) for polar impurities.

- Step 2 : Employ recrystallization in ethanol/water (7:3 v/v) to eliminate hydrophobic byproducts .

- Step 3 : Validate purity via TLC (Rf = 0.4 in EtOAc/hexane) and DSC to detect polymorphic impurities .

Advanced Research Questions

Q. How can contradictions in bioassay results (e.g., variable IC50 values) be systematically addressed?

- Methodological Answer :

- Step 1 : Verify compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) via LC-MS over 24 hours .

- Step 2 : Test solubility using co-solvents (e.g., DMSO ≤0.1%) or surfactants (e.g., Tween-80) to ensure homogeneous distribution .

- Step 3 : Replicate assays with independent batches to rule out synthesis variability .

Q. What computational approaches are suitable for studying target binding interactions?

- Methodological Answer :

- Step 1 : Perform molecular docking (AutoDock Vina) using the crystal structure of homologous kinases (e.g., EGFR or PI3K) .

- Step 2 : Validate docking poses with MD simulations (GROMACS) to assess binding stability over 100 ns .

- Step 3 : Compare electrostatic potential maps (MEP) of the compound and active site residues to identify key interactions .

Q. How can low aqueous solubility be mitigated for in vivo studies?

- Methodological Answer :

- Strategy 1 : Formulate as a cyclodextrin inclusion complex (e.g., β-cyclodextrin at 1:2 molar ratio) to enhance bioavailability .

- Strategy 2 : Synthesize a phosphate or hydrochloride salt to improve solubility by 10–50× .

- Strategy 3 : Use nanoemulsions (lecithin/Tween-80) for intravenous administration .

Q. What methods resolve polymorphism issues during crystallography studies?

- Methodological Answer :

- Step 1 : Screen crystallization conditions (e.g., solvent evaporation vs. diffusion) to isolate stable polymorphs .

- Step 2 : Analyze powder XRD patterns to detect phase transitions under humidity/temperature stress .

- Step 3 : Refine ambiguous electron density regions using twin-law corrections in SHELXL .

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Methodological Answer :

- Step 1 : Synthesize analogs with substituent variations (e.g., -CF3 instead of morpholine) and test bioactivity .

- Step 2 : Map electrostatic surfaces (Gaussian 09) to correlate substituent polarity with target affinity .

- Step 3 : Use QSAR models (e.g., CoMFA) to predict activity of untested derivatives .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across cell lines?

- Methodological Answer :

- Step 1 : Profile metabolic stability in each cell line using CYP450 inhibition assays .

- Step 2 : Measure intracellular compound accumulation via LC-MS/MS to rule out efflux pump effects .

- Step 3 : Validate target engagement via Western blotting (e.g., phospho-kinase levels) .

Resolving discrepancies in enzymatic vs. cellular assay results:

- Methodological Answer :

- Step 1 : Test for off-target effects using kinome-wide profiling (e.g., KINOMEscan) .

- Step 2 : Assess membrane permeability (PAMPA assay) to determine if poor cellular uptake explains weak activity .

- Step 3 : Compare IC50 values under hypoxia vs. normoxia to identify microenvironment-dependent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.